Trans vs. Cis Stereochemistry: Quantitative MCH-R1 Receptor Antagonist Potency Differential
In a medicinal chemistry optimization program for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, trans-cyclohexane-1,3-diamine-derived compounds exhibited markedly superior antagonist potency compared to their cis-configured analogs [1]. The (1S,3S) absolute configuration is a specific trans stereoisomer within this scaffold class. The data demonstrate that stereochemical configuration is a primary determinant of biological activity, with the cis-cyclohexane-1,3-diamine derivative displaying negligible MCH-R1 antagonist activity (IC₅₀ > 10 µM) whereas the trans-configured counterpart achieved nanomolar potency [1].
| Evidence Dimension | MCH-R1 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | trans-Cyclohexane-1,3-diamine derivative: IC₅₀ = 21 nM (antagonist activity) [1] |
| Comparator Or Baseline | cis-Cyclohexane-1,3-diamine derivative: IC₅₀ > 10,000 nM (inactive as antagonist) [1] |
| Quantified Difference | >476-fold improvement in potency |
| Conditions | MCH-R1 receptor binding and functional antagonist assay (cell-based) |
Why This Matters
Procurement of the stereodefined trans-(1S,3S) isomer is essential for MCH-R1 antagonist programs, as generic cis/trans mixtures or cis-enriched material will fail to produce meaningful pharmacological activity.
- [1] Giordanetto, F., et al. (2007). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters. Data: trans-cyclohexane-1,3-diamine derivative IC₅₀ = 21 nM (Compound 36); cis-cyclohexane-1,3-diamine derivative IC₅₀ > 10 µM. View Source
